沙格列汀 N-羧基苄基

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Saxagliptin is an orally active, highly potent, selective, and competitive inhibitor of dipeptidyl peptidase-4 (DPP-4), which is used in the treatment of type 2 diabetes . It is used along with diet and exercise to lower blood sugar levels in patients with type 2 diabetes .

Synthesis Analysis

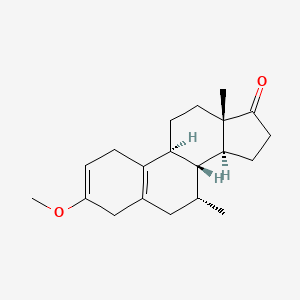

The key synthesis process of Saxagliptin involves catalyzing 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid into (S)-3-hydroxyadamantane glycine . Enzymes phenylalanine dehydrogenase mutant from Thermoactinomyces intermedius (TiPDHm) and formate dehydrogenase (FDH) are often used for biocatalysis .Molecular Structure Analysis

Saxagliptin is a highly potent, selective, reversible, and competitive inhibitor of dipeptidyl peptidase-4 . Both saxagliptin and its major active metabolite, 5-hydroxy saxagliptin, demonstrate high degrees of selectivity for DPP-4 compared with other DPP enzymes .Chemical Reactions Analysis

Saxagliptin is a highly potent, reversible, competitive dipeptidyl peptidase-4 inhibitor indicated for the treatment of patients with type 2 diabetes . It works by increasing the amount of insulin produced by the body after meals when blood sugar is high .Physical And Chemical Properties Analysis

Saxagliptin is orally absorbed and can be administered with or without food. The half-life of plasma DPP-4 inhibition with saxagliptin 5 mg is approximately 27 hours, which supports a once-daily dosing regimen . Saxagliptin is metabolized by cytochrome P450 (CYP) 3A4/5 and is eliminated by a combination of renal and hepatic clearance .科学研究应用

2 型糖尿病的治疗

沙格列汀是一种降糖药物,作为二肽基肽酶-4(DPP-4)抑制剂,优选用于治疗2 型糖尿病(T2DM) . 已在众多设计良好的临床研究中证明其可以改善血糖控制 .

口服生物利用度的提高

沙格列汀的主要缺点是其生物利用度低。 研究旨在通过用控制药物释放速率的聚合物进行肠溶包衣来提高药物的生物利用度 .

固体脂质纳米颗粒(SLNs)配方

沙格列汀已被制备为固体脂质纳米颗粒 (SLNs) 以提高其生物利用度。 使用中央复合设计 (CCD) 模块开发了多种 SLN 配方 .

Eudragit 包衣的沙格列汀纳米颗粒

使用改进的溶剂注射技术制备了用 Eudragit RS100 包衣的沙格列汀纳米颗粒。 这种包衣方法显着提高了雄性白化Wistar大鼠对沙格列汀的口服生物利用度 .

2 型糖尿病患者的心血管结局

已研究了沙格列汀对患有2 型糖尿病且有心血管事件史或患有心血管事件风险的患者的心血管结局 .

与其他降血糖药联用

作用机制

Target of Action

Saxagliptin N-Carboxybenzyl primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . This enzyme is responsible for degrading the intestinally derived hormones glucagon-like peptide (GLP)-1 and glucose-dependent insulinotropic polypeptide (GIP) .

Mode of Action

Saxagliptin N-Carboxybenzyl is a DPP-4 inhibitor . It works by inhibiting the DPP-4 enzyme, which results in prolonged active incretin levels . Incretins are hormones that decrease elevated blood sugar levels by increasing the body’s utilization of sugar, mainly through increasing insulin secretion from the pancreas, and by reducing the liver’s production of glucose .

Biochemical Pathways

By inhibiting the DPP-4 enzyme, Saxagliptin N-Carboxybenzyl prevents the inactivation of the incretin hormones GLP-1 and GIP . This increases GLP-1 levels, stimulates insulin secretion, and reduces postprandial glucagon and glucose levels .

Pharmacokinetics

Saxagliptin N-Carboxybenzyl is orally absorbed and can be administered with or without food . The half-life of plasma DPP-4 inhibition with Saxagliptin N-Carboxybenzyl is approximately 27 hours, which supports a once-daily dosing regimen . It is metabolized by cytochrome P450 (CYP) 3A4/5 and is eliminated by a combination of renal and hepatic clearance . No clinically meaningful differences in Saxagliptin N-Carboxybenzyl or 5-hydroxy Saxagliptin N-Carboxybenzyl pharmacokinetics have been detected in patients with hepatic impairment .

Result of Action

The inhibition of the DPP-4 enzyme by Saxagliptin N-Carboxybenzyl leads to an increase in the levels of active incretins . This results in an augmentation of glucose-dependent insulin secretion, thereby improving glycemic control .

生化分析

Biochemical Properties

Saxagliptin N-Carboxybenzyl, like its parent compound Saxagliptin, is expected to interact with the DPP-4 enzyme . By inhibiting DPP-4, it reduces the degradation of endogenous incretin hormones, resulting in increased glucose-dependent insulin secretion . This interaction with DPP-4 is highly selective, demonstrating the compound’s specificity .

Cellular Effects

Saxagliptin N-Carboxybenzyl’s cellular effects are likely to be similar to those of Saxagliptin. Saxagliptin has been shown to improve glycemic control by increasing insulin secretion and reducing glucagon secretion in a glucose-dependent manner . This suggests that Saxagliptin N-Carboxybenzyl may also influence cell function by modulating hormone levels and thus affecting cellular metabolism.

Molecular Mechanism

The molecular mechanism of Saxagliptin N-Carboxybenzyl is expected to involve binding to the DPP-4 enzyme, inhibiting its activity . This inhibition prevents the degradation of incretin hormones, leading to increased levels of these hormones. The increased circulation of intact GLP-1 leads to increased fat and muscle glucose utilization and reduced hepatic glucose production .

Temporal Effects in Laboratory Settings

While specific temporal effects of Saxagliptin N-Carboxybenzyl have not been reported, studies on Saxagliptin suggest that it has a half-life of plasma DPP-4 inhibition of approximately 27 hours , supporting a once-daily dosing regimen . This suggests that Saxagliptin N-Carboxybenzyl may also exhibit prolonged effects in laboratory settings.

Dosage Effects in Animal Models

Studies on Saxagliptin suggest that it is generally well-tolerated, with a low risk of hypoglycemia .

Metabolic Pathways

Saxagliptin N-Carboxybenzyl is likely to be involved in the same metabolic pathways as Saxagliptin. Saxagliptin is primarily metabolized by cytochrome P450 (CYP) 3A4/5 to an active metabolite, 5-hydroxy saxagliptin .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Saxagliptin N-Carboxybenzyl can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Saxagliptin", "N-Carboxybenzyl chloride", "Triethylamine", "Methanol", "Sodium bicarbonate", "Chloroform", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve Saxagliptin in methanol and add triethylamine. Stir the mixture for 30 minutes.", "Step 2: Add N-Carboxybenzyl chloride to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Add sodium bicarbonate to the reaction mixture and stir for 30 minutes.", "Step 4: Extract the product with chloroform and wash the organic layer with water.", "Step 5: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent.", "Step 6: Dissolve the crude product in hydrochloric acid and stir for 30 minutes.", "Step 7: Neutralize the reaction mixture with sodium hydroxide and extract the product with chloroform.", "Step 8: Wash the organic layer with water and dry with anhydrous sodium sulfate.", "Step 9: Evaporate the solvent to obtain the final product, Saxagliptin N-Carboxybenzyl." ] } | |

| 1408335-73-8 | |

分子式 |

C26H31N3O4 |

分子量 |

449.551 |

IUPAC 名称 |

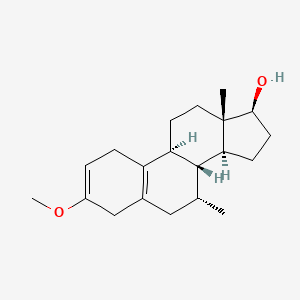

benzyl N-[(1S)-2-[(1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl]-1-(3-hydroxy-1-adamantyl)-2-oxoethyl]carbamate |

InChI |

InChI=1S/C26H31N3O4/c27-13-20-7-19-8-21(19)29(20)23(30)22(28-24(31)33-14-16-4-2-1-3-5-16)25-9-17-6-18(10-25)12-26(32,11-17)15-25/h1-5,17-22,32H,6-12,14-15H2,(H,28,31)/t17?,18?,19-,20+,21+,22-,25?,26?/m1/s1 |

InChI 键 |

DSLXQSYLYSTVKT-IBTFFAOSSA-N |

SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)NC(=O)OCC6=CC=CC=C6 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{(3R)-3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B585693.png)